Pentaerythritol Dibromide beta-D-Glucuronide Pentaerythritol Dibromide beta-D-Glucuronide
Brand Name: Vulcanchem
CAS No.: 1138247-37-6
VCID: VC0029018
InChI: InChI=1S/C11H18Br2O8/c12-1-11(2-13,3-14)4-20-10-7(17)5(15)6(16)8(21-10)9(18)19/h5-8,10,14-17H,1-4H2,(H,18,19)/t5-,6-,7-,8?,10+/m1/s1
SMILES: C(C(COC1C(C(C(C(O1)C(=O)O)O)O)O)(CBr)CBr)O
Molecular Formula: C₁₁H₁₈Br₂O₈
Molecular Weight: 438.06

Pentaerythritol Dibromide beta-D-Glucuronide

CAS No.: 1138247-37-6

Cat. No.: VC0029018

Molecular Formula: C₁₁H₁₈Br₂O₈

Molecular Weight: 438.06

* For research use only. Not for human or veterinary use.

Pentaerythritol Dibromide beta-D-Glucuronide - 1138247-37-6

Specification

CAS No. 1138247-37-6
Molecular Formula C₁₁H₁₈Br₂O₈
Molecular Weight 438.06
IUPAC Name (3R,4R,5R,6S)-6-[2,2-bis(bromomethyl)-3-hydroxypropoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Standard InChI InChI=1S/C11H18Br2O8/c12-1-11(2-13,3-14)4-20-10-7(17)5(15)6(16)8(21-10)9(18)19/h5-8,10,14-17H,1-4H2,(H,18,19)/t5-,6-,7-,8?,10+/m1/s1
SMILES C(C(COC1C(C(C(C(O1)C(=O)O)O)O)O)(CBr)CBr)O

Introduction

Chemical Structure and Properties

Molecular Structure

Pentaerythritol Dibromide beta-D-Glucuronide features a complex structure with two key components: a pentaerythritol core with two bromine atoms and a beta-D-glucuronide moiety . The pentaerythritol portion contains two bromomethyl groups, while the glucuronide component contributes to the compound's water solubility and biological interactions.

The structural configuration includes specific stereochemistry, as indicated by its systematic name: (3R,4R,5R,6S)-6-[2,2-bis(bromomethyl)-3-hydroxypropoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid . This stereochemical arrangement is crucial for its biological activity and interactions with various enzymes and biological systems.

Physical and Chemical Properties

The compound possesses several notable physical and chemical properties that define its behavior in various environments. These properties can be summarized in the following table:

PropertyValue
Molecular FormulaC11H18Br2O8
Molecular Weight438.06 g/mol
CAS Number1138247-37-6
PubChem CID46782696
Physical StateNot specifically reported in sources
SolubilityEnhanced water solubility due to glucuronide group
StabilityRequires careful handling and storage

The presence of the glucuronide group significantly affects the compound's solubility profile, making it more water-soluble than pentaerythritol dibromide alone. This property is particularly important for its biological applications and metabolism.

Synthesis and Preparation

Synthetic Methods

The synthesis of Pentaerythritol Dibromide beta-D-Glucuronide typically involves a carefully controlled reaction of pentaerythritol with bromine in the presence of an appropriate solvent. The reaction conditions must be precisely managed to ensure the correct formation of the dibromide compound before the addition of the glucuronide group.

The general synthetic pathway involves:

  • Bromination of pentaerythritol to form pentaerythritol dibromide

  • Subsequent conjugation with beta-D-glucuronic acid under controlled conditions

  • Purification steps to isolate the desired product

Industrial Production

Industrial production methods for this compound may involve large-scale reactions with optimized conditions designed to maximize yield and purity. These processes likely require specialized equipment and expertise to handle the reactive bromine-containing intermediates safely and efficiently.

The production process must also account for potential side reactions and ensure consistent product quality, particularly for applications in research where high purity is essential.

Chemical Reactivity

Types of Reactions

Pentaerythritol Dibromide beta-D-Glucuronide participates in several types of chemical reactions, including:

  • Oxidation reactions: The compound can undergo oxidation to form various oxidation products, depending on the reagents and conditions employed.

  • Reduction reactions: Reduction processes can convert the dibromide groups to other functional groups, altering the compound's reactivity profile.

  • Substitution reactions: The bromide groups serve as good leaving groups, allowing for nucleophilic substitution reactions that can lead to the formation of various derivatives.

  • Hydrolysis: The glucuronide portion can undergo enzymatic hydrolysis, particularly in biological systems, which is relevant to its metabolism and biological activity.

Reaction Mechanisms

The bromine atoms in the compound are particularly reactive due to their electron-withdrawing nature and their position as good leaving groups. This reactivity makes the compound useful for various chemical transformations and contributes to its potential applications in organic synthesis and research.

The glucuronide portion can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound's behavior in solution and its interactions with biological macromolecules such as proteins and enzymes.

Biological Activity and Metabolism

Metabolic Pathways

Pentaerythritol Dibromide beta-D-Glucuronide is primarily metabolized in the liver, where it undergoes further glucuronidation processes. This metabolic pathway increases the water solubility of the compound, facilitating its excretion and reducing potential toxicity.

The presence of the glucuronide group in the original compound already suggests a connection to Phase II metabolism, which typically involves conjugation reactions that enhance water solubility and promote elimination from the body.

Toxicological Profile

The brominated structure of the compound necessitates careful evaluation of its environmental impact and bioaccumulation potential, particularly if considered for applications beyond research settings.

Research Applications

Current Research Uses

Pentaerythritol Dibromide beta-D-Glucuronide has found applications in various scientific research areas:

  • Biochemical studies: The compound is valuable for investigating glucuronidation processes and enzyme kinetics.

  • Analytical chemistry: It may serve as a standard or reference material in analytical methods focused on brominated compounds or glucuronides.

  • Pharmacological research: The compound's unique structure makes it useful for studying drug metabolism and excretion pathways, particularly those involving glucuronidation.

Comparison with Similar Compounds

Structural Analogs

Pentaerythritol Dibromide beta-D-Glucuronide can be compared with several related compounds, highlighting its unique properties:

CompoundStructural DifferencesFunctional Implications
Pentaerythritol DibromideLacks the glucuronide groupLess water-soluble, different biological activity profile
Pentaerythritol Triallyl EtherContains allyl groups instead of bromide and glucuronideDifferent reactivity pattern, used in different applications
Other beta-D-Glucuronide DerivativesDifferent core structures attached to glucuronideVaried biological activities and applications

The unique combination of the pentaerythritol dibromide core with the glucuronide group distinguishes this compound from its structural analogs and contributes to its specific applications in research.

Functional Comparison

When compared to pentaerythritol dibromide, which lacks the glucuronide group, Pentaerythritol Dibromide beta-D-Glucuronide exhibits enhanced water solubility and different biological interactions. This makes it more suitable for certain biological applications where aqueous solubility is important.

In contrast to other glucuronide derivatives with different core structures, this compound's bromine-containing component provides unique reactivity patterns that can be exploited in various chemical and biological studies.

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